molecular formula C9H13ClN2O B1520903 3-(aminomethyl)-N-methylbenzamide hydrochloride CAS No. 916211-48-8

3-(aminomethyl)-N-methylbenzamide hydrochloride

Cat. No.: B1520903
CAS No.: 916211-48-8
M. Wt: 200.66 g/mol
InChI Key: VGPWKABXIGQSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-N-methylbenzamide hydrochloride, or AMMBH, is a synthetic compound that has been used in a variety of scientific research applications. It is an organic compound that is composed of three carbon atoms, six hydrogen atoms, two nitrogen atoms, and an amide group. AMMBH is used in laboratory experiments to study the biochemical and physiological effects of the compound, as well as to explore its potential applications in the medical field.

Scientific Research Applications

  • DNA Repair Inhibition : 3-Aminobenzamide, a derivative closely related to the chemical , has been used to study the regulatory role of poly(ADP-ribose) in DNA repair processes. It showed paradoxical effects on DNA break frequencies in cells damaged by alkylating agents, suggesting complex, non-specific effects at higher concentrations, thereby questioning its specific regulatory role in DNA repair (Cleaver, Milam, & Morgan, 1985).

  • Toxicity and Transformation Modulation : Its role in modulating the toxic and transforming effects of certain chemicals in cell cultures has been documented, stressing the importance of poly ADP-ribosyl synthetase in the repair of DNA damage and the chemical induction of transformation in vitro (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

  • Cytotoxicity and Repair Process Modification : Studies have shown that 3-aminobenzamide can be lethal to human fibroblasts with damaged DNA, impacting various factors such as lesion types, repair kinetics, and alternative repair systems availability (Boorstein & Pardee, 1984).

  • Metabolic Effects on DNA Precursor Metabolism : The compound exhibits a range of effects on DNA precursor metabolism, significantly affecting cell growth and DNA precursor incorporation, suggesting that its inhibition may not be entirely specific to poly(ADP-ribose) synthetase (Milam, Thomas, & Cleaver, 1986).

  • Interaction with Cytochrome P450 : 3-Aminobenzamide has also been shown to decrease the toxicity and metabolic activation of certain compounds, suggesting its interaction with cytochrome P450-dependent metabolism (Eriksson, Busk, & Brittebo, 1996).

Mechanism of Action

Properties

IUPAC Name

3-(aminomethyl)-N-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPWKABXIGQSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655362
Record name 3-(Aminomethyl)-N-methylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916211-48-8
Record name 3-(Aminomethyl)-N-methylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(aminomethyl)-N-methylbenzamide hydrochloride
Reactant of Route 2
3-(aminomethyl)-N-methylbenzamide hydrochloride
Reactant of Route 3
3-(aminomethyl)-N-methylbenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(aminomethyl)-N-methylbenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(aminomethyl)-N-methylbenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(aminomethyl)-N-methylbenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.